6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. . The presence of iodine and methyl groups in its structure enhances its reactivity and biological activity, making it a valuable compound for scientific research.
Preparation Methods
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized through several methods. One common synthetic route involves the refluxing of 5-iodoanthranilic acid with acetic anhydride . This reaction results in the formation of the benzoxazinone ring structure. Another method involves the use of iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent under mild conditions . These methods provide high yields and are relatively simple to perform.
Chemical Reactions Analysis
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include hydroxylamine hydrochloride, hydrazine hydrate, and ethanolamine . For example, treatment with hydroxylamine hydrochloride in boiling pyridine yields 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one . These reactions often result in the formation of quinazolinone derivatives, which have significant biological activities.
Scientific Research Applications
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications. It has been studied for its antimicrobial activities against various strains of bacteria and fungi . Additionally, it has shown potential as an inhibitor of serine proteases, making it a candidate for drug development . In the field of chemistry, it serves as a valuable starting material for the synthesis of other heterocyclic compounds . Its applications extend to the industrial sector, where it is used in the synthesis of polymeric materials and optical bleaching agents .
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with nucleophiles and enzymes. The compound’s structure allows it to undergo nucleophilic attack, leading to the formation of various derivatives . Its inhibitory activity towards serine proteases is attributed to the nucleophilic attack of the active site serine on the lactone carbon of the benzoxazinone ring . This interaction disrupts the enzyme’s function, making it a potential therapeutic agent.
Comparison with Similar Compounds
6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives, such as 2-substituted 4H-3,1-benzoxazin-4-one . While these compounds share a similar core structure, the presence of different substituents, such as iodine and methyl groups, imparts unique reactivity and biological activity to this compound . Other similar compounds include 2-ethoxy-4H-3,1-benzoxazin-4-one and 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, which have been studied for their enzyme inhibitory activities .
Properties
IUPAC Name |
6-iodo-2-methyl-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORUMRUSQLRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358782 | |
Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40889-40-5 | |
Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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